

An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide (C6H11NO2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-oxobutan-2-yl)acetamide

Cat. No.: B1294510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-(3-oxobutan-2-yl)acetamide**, a small molecule with the chemical formula C6H11NO2. While this specific compound is not extensively documented in peer-reviewed literature under this name, its structure corresponds to the well-defined chemical entity N-(1-methyl-2-oxopropyl)acetamide, also known as 3-acetamido-2-butanone. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses methods for its analysis. Furthermore, this guide explores the potential biological activities of this compound by examining structurally related β -keto amides and N-acyl- α -amino ketones, which have shown promise as antimicrobial and proteasome-inhibiting agents. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Introduction and Identification

N-(3-oxobutan-2-yl)acetamide is a systematic name for an organic compound that contains both an acetamide and a ketone functional group. The chemical formula is C6H11NO2. The most common synonym for this compound is N-(1-methyl-2-oxopropyl)acetamide, and it is also referred to as 3-acetamido-2-butanone.

PubChem Compound ID: 97923[1] CAS Number: 6628-81-5[1]

The structure of this molecule, characterized by a β -keto amide moiety, suggests its potential for interesting chemical reactivity and biological activity. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related compounds.

Physicochemical Properties

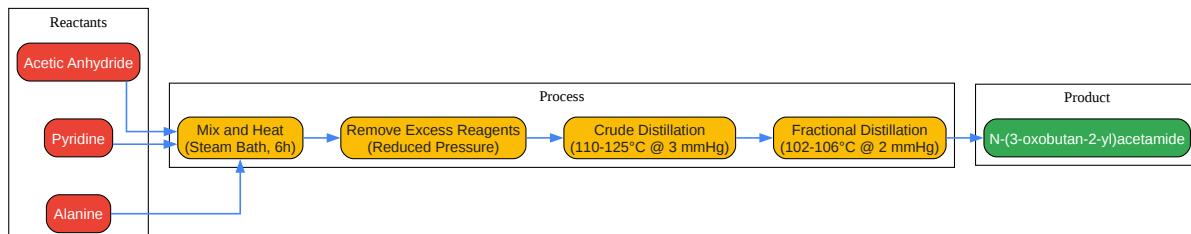
The physicochemical properties of N-(1-methyl-2-oxopropyl)acetamide have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	129.16 g/mol	PubChem[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[1]
XLogP3	-0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	129.078978594 Da	PubChem[1]
Topological Polar Surface Area	46.2 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Complexity	131	PubChem[1]

Synthesis and Analysis

Experimental Protocol for Synthesis

A detailed method for the synthesis of 3-acetamido-2-butanone has been reported in *Organic Syntheses*. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.[2]


Materials:

- Alanine (vacuum-dried): 35.1 g (0.39 mole)
- Pyridine (C.P. grade): 156.6 g (159 ml, 1.98 moles)
- Acetic anhydride (95% minimum assay): 239.9 g (224 ml, 2.35 moles)

Procedure:

- A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
- The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.
- After the reaction is complete, the excess pyridine and acetic anhydride, along with the acetic acid byproduct, are removed under reduced pressure.
- The resulting residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at 3 mm Hg.
- Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone with a boiling point of 102–106°C at 2 mm Hg. The refractive index should be n_{D25} 1.4558–1.4561.[2]

Note: For efficient product recovery, heating the distillation column may be necessary.[2]

[Click to download full resolution via product page](#)

Synthesis workflow for **N-(3-oxobutan-2-yl)acetamide**.

Analytical Techniques

The characterization of **N-(3-oxobutan-2-yl)acetamide** and related compounds typically involves a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the molecular structure. The ^1H NMR spectrum would show characteristic peaks for the methyl groups of the acetyl and acetamido moieties, as well as the methine proton. The ^{13}C NMR would show signals for the two carbonyl carbons (ketone and amide), in addition to the aliphatic carbons.[1]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this one.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond, the amide C=O, and the ketone C=O would be expected.[1]

Potential Biological Activities

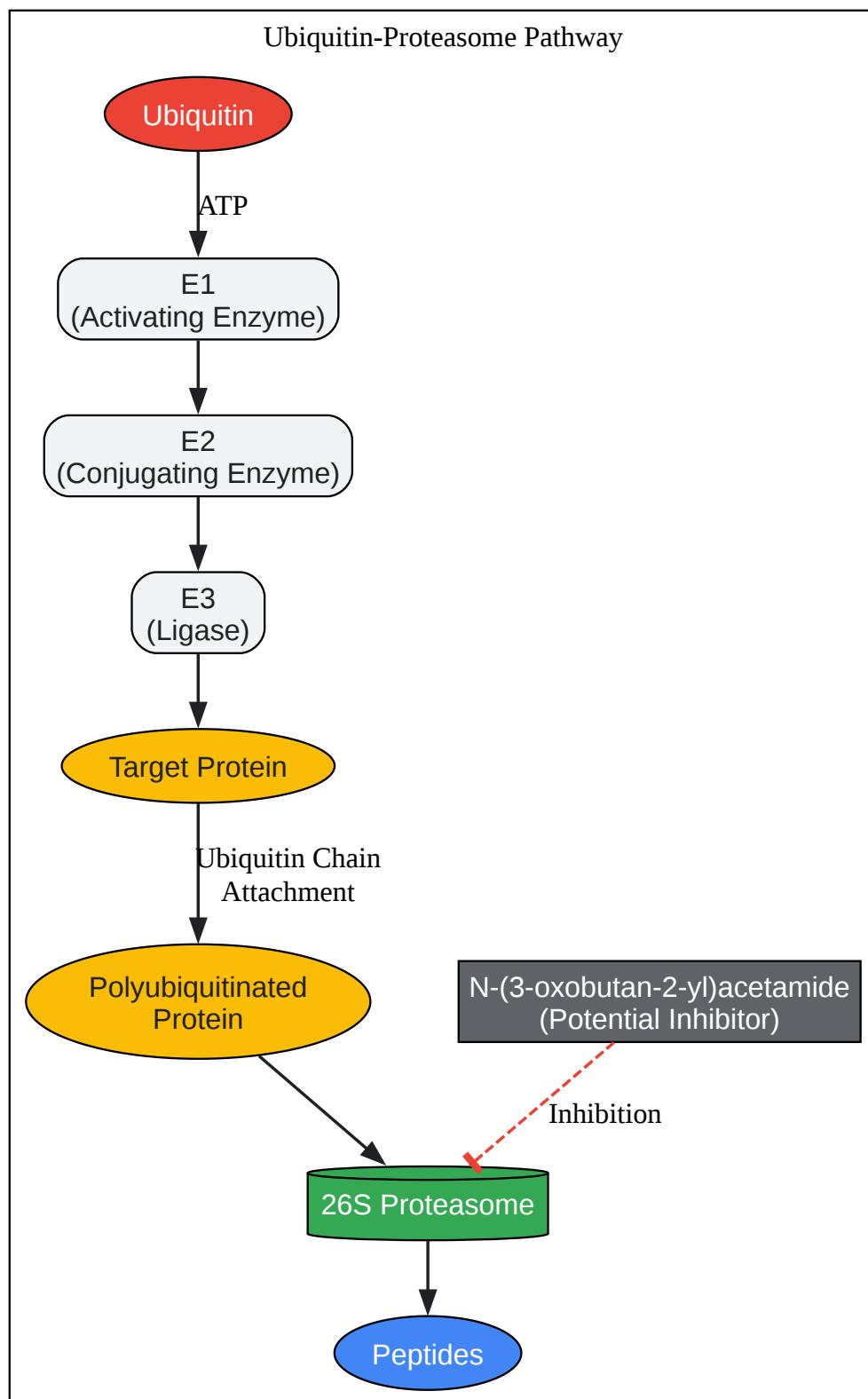
While there is a lack of specific biological data for **N-(3-oxobutan-2-yl)acetamide**, the structural motifs present in the molecule, namely the β -keto amide functionality, are found in compounds with known biological activities.

Antimicrobial Activity

β -Keto amides have been investigated for their antimicrobial properties. A study on a series of chiral β -keto amides demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some of these compounds are presented in the table below.

Compound	S. aureus (MIC, $\mu\text{g/mL}$)	B. subtilis (MIC, $\mu\text{g/mL}$)	E. coli (MIC, $\mu\text{g/mL}$)	C. albicans (MIC, $\mu\text{g/mL}$)	Source
3d	125	125	>500	>500	[3]
3i	>500	>500	125	>500	[3]
3c	250	250	250	250	[3]
3e	250	250	250	250	[3]
3f	250	250	250	250	[3]
3g	250	250	250	250	[3]

These data suggest that compounds with a β -keto amide scaffold can exhibit significant antimicrobial activity, making **N-(3-oxobutan-2-yl)acetamide** a candidate for further investigation in this area.


Proteasome Inhibition

Peptide α -ketoamides are a class of potent and reversible inhibitors of the proteasome, a key cellular machinery for protein degradation. The α -ketoamide functional group acts as a "warhead" that interacts with the catalytic threonine residue in the active sites of the proteasome.^[4] Inhibition of the proteasome is a validated therapeutic strategy in oncology.

A series of pseudodipeptides and pseudotripeptides bearing a C-terminal α -ketoamide moiety have been synthesized and evaluated as proteasome inhibitors. One such compound, a 1-naphthyl derivative, exhibited potent and selective inhibition of the $\beta 5$ subunit of the 20S proteasome with an IC₅₀ value in the nanomolar range.[\[4\]](#)

Compound	$\beta 5$ IC ₅₀ (nM)	$\beta 1$ IC ₅₀ (μ M)	$\beta 2$ IC ₅₀ (μ M)	Source
13c (1-naphthyl derivative)	7	60	>100	[4]

Given that **N-(3-oxobutan-2-yl)acetamide** contains an α -ketoamide-like structure within a small molecule, it could potentially interact with the proteasome, although likely with lower affinity than larger peptide-based inhibitors.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the Ubiquitin-Proteasome Pathway.

Conclusion

N-(3-oxobutan-2-yl)acetamide, also known as N-(1-methyl-2-oxopropyl)acetamide, is a readily synthesizable small molecule containing a β -keto amide moiety. While specific biological data for this compound are scarce, its structural features suggest potential for antimicrobial and proteasome-inhibiting activities. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of this and related compounds. The presented data on analogous structures should encourage the exploration of **N-(3-oxobutan-2-yl)acetamide** in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(1-methyl-2-oxopropyl)acetamide | C6H11NO2 | CID 97923 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Peptide α -Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide (C6H11NO2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294510#n-3-oxobutan-2-yl-acetamide-chemical-formula-c6h11no2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com